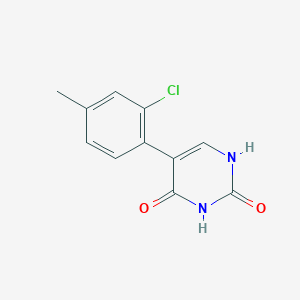
5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (CHPD-95) is an organic compound used in scientific research. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 in the six-membered ring. CHPD-95 has a variety of applications in research, including its use as a reagent in organic synthesis, as a biochemical tool to study enzyme kinetics, and as a fluorescent probe.
科学的研究の応用
5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has a variety of scientific research applications. It has been used as a reagent in organic synthesis for the synthesis of new compounds. It has also been used as a biochemical tool to study enzyme kinetics and as a fluorescent probe. It has been used to study the structure and function of proteins, as well as to detect and quantify proteins. 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has also been used to study the metabolism of drugs and to detect and quantify drugs in biological samples.
作用機序
The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs. It is also believed to bind to certain proteins, which may alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% are not fully understood. However, it has been shown to inhibit the metabolism of drugs, which can lead to increased concentrations of the drug in the body. It has also been shown to bind to certain proteins, which may alter their structure and function.
実験室実験の利点と制限
The advantages of using 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its availability, low cost, and ease of use. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, it is important to note that 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is a competitive inhibitor and can interfere with the metabolism of certain drugs. Additionally, it can bind to certain proteins, which may alter their structure and function.
将来の方向性
There are a number of potential future directions for the use of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in scientific research. These include the use of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% as a tool to study the structure and function of proteins, to study the metabolism of drugs, and to detect and quantify drugs in biological samples. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95%, as well as its mechanism of action. Finally, further research is needed to explore the potential of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% as a therapeutic agent.
合成法
The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% involves the reaction of 2-chloro-5-hydroxyphenylacetic acid with 2,4-dihydroxy-5-methylpyrimidine. The reaction is carried out in aqueous solution at a pH of 8.5-9.5 and a temperature of 70-80°C for 16-24 hours. The reaction is catalyzed by a base, such as potassium hydroxide, and the product is purified by column chromatography and crystallization.
特性
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-8-2-1-5(14)3-6(8)7-4-12-10(16)13-9(7)15/h1-4,14H,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDBZNEOHCVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














